(S)-(1,2-Dicarboxyethylthio)gold

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

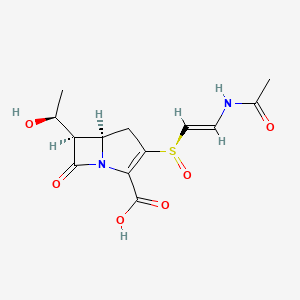

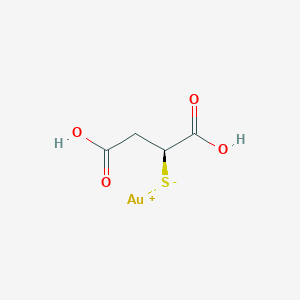

(S)-aurothiomalic acid is an aurothiomalic acid.

Scientific Research Applications

Gold Nanoparticles and Supramolecular Chemistry

Gold nanoparticles (AuNPs) are highly stable and exhibit fascinating properties such as size-related electronic, magnetic, and optical characteristics due to the quantum size effect. These nanoparticles have promising applications in fields like biology, catalysis, and as a foundational material in nanotechnology. The assembly of gold nanoparticles involves intricate interactions, showcasing the interplay between materials science and the intrinsic behavior of individual particles (Daniel & Astruc, 2004).

Gold(I) in Organic Synthesis and Catalysis

Gold(I) complexes have revolutionized organic synthesis by effectively activating π-bonds of alkynes, facilitating the construction of complex molecular structures. The selective activation of alkynes by gold(I) complexes, attributed to relativistic effects, has led to the development of versatile synthetic tools for creating diverse chemical bonds. This breakthrough underscores the pivotal role of gold(I) in organic synthesis, offering a broad spectrum of applications in creating complex molecular frameworks (Dorel & Echavarren, 2015).

Gold(I) Catalyzed Domino Cyclization

Gold(I) has been instrumental in the precise tuning of cyclization processes in organic chemistry. Changing the nitrogen substitution in substrates under gold catalysis enables the facile preparation of complex organic compounds, highlighting gold(I)'s capability to facilitate intricate chemical transformations (Peng et al., 2017).

Photothermal Cancer Therapy Using Gold Nanoparticles

Gold nanoparticles, due to their unique photothermal properties, have shown potential in hyperthermic cancer treatments and medical imaging applications. The ability of gold nanoparticles to absorb light at specific wavelengths, resulting in localized plasmon surface resonance, opens up new avenues in cancer therapeutics and diagnostics (Vines et al., 2019).

Gold Catalysts in Selective Oxidation

Gold catalysts have been applied successfully in the selective oxidation of organic molecules. Their compatibility with mild conditions and the ability to perform reactions using molecular oxygen in aqueous solutions underline their potential in sustainable and eco-friendly chemistry (Biella et al., 2002).

properties

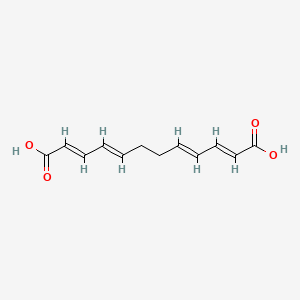

Molecular Formula |

C4H5AuO4S |

|---|---|

Molecular Weight |

346.11 g/mol |

IUPAC Name |

(2S)-1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold(1+) |

InChI |

InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1/t2-;/m0./s1 |

InChI Key |

XJHSMFDIQHVMCY-DKWTVANSSA-M |

Isomeric SMILES |

C([C@@H](C(=O)O)[S-])C(=O)O.[Au+] |

SMILES |

C(C(C(=O)O)[S-])C(=O)O.[Au+] |

Canonical SMILES |

C(C(C(=O)O)[S-])C(=O)O.[Au+] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

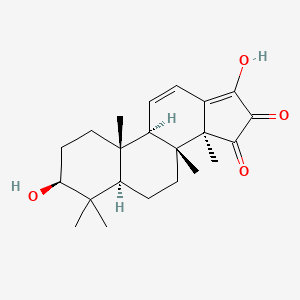

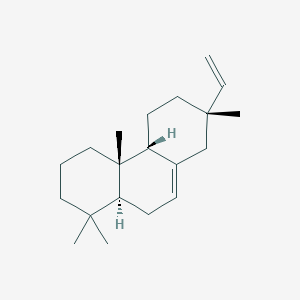

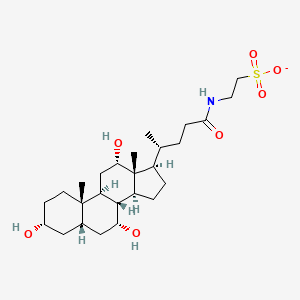

![(2Z)-2-[2-[(1R,2S,8aS)-5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl]ethylidene]butanedial](/img/structure/B1242891.png)

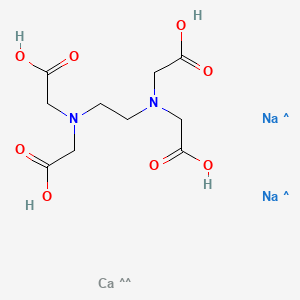

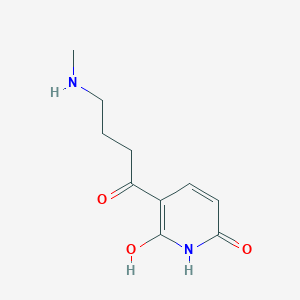

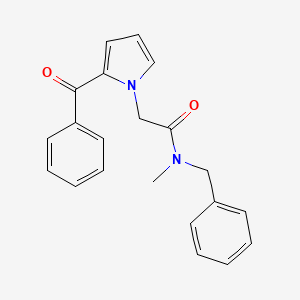

![3-(1-methyl-1H-pyrrol-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B1242908.png)